(S)-(-)-O-Desmethylcarvedilol

SOICR inhibition RyR2 channel cardiac arrhythmia

Researchers studying carvedilol metabolite pharmacology require pure (S)-(-)-O-Desmethylcarvedilol to ensure assay specificity and avoid confounding effects from racemic mixtures or alternative β-blockers. - 30- to 80-fold greater antioxidant potency than carvedilol, enabling free radical scavenging assays at metabolite-level concentrations. - 2.1-fold higher SOICR inhibition (IC50 7.62 µM vs. 15.9 µM for carvedilol) for RyR2-mediated calcium release studies in R4496C mutant models. - Supplied with full analytical characterization (≥98% purity) and cold-chain shipping as standard.

Molecular Formula C₂₃H₂₄N₂O₄
Molecular Weight 392.45
CAS No. 123372-13-4
Cat. No. B1139787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-O-Desmethylcarvedilol
CAS123372-13-4
Synonyms(S)- 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol; _x000B_(S)-(-)-O-Desmethylcarvedilol; 
Molecular FormulaC₂₃H₂₄N₂O₄
Molecular Weight392.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
InChIInChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(-)-O-Desmethylcarvedilol Pharmacological & Analytical Baseline


(S)-(-)-O-Desmethylcarvedilol (ODMC) is the optically active S-enantiomer of O-desmethylcarvedilol, the primary active metabolite of the non-selective β-adrenergic receptor (β-AR) antagonist carvedilol [1]. It is formed endogenously via CYP2C9-mediated O-demethylation of carvedilol and retains both β-adrenergic and α1-adrenergic blocking activities, with the S-enantiomer being primarily responsible for β-blockade [2]. Unlike the parent racemic carvedilol, (S)-(-)-ODMC presents a distinct stereochemical profile that can be utilized as an analytical reference standard, a chiral probe in pharmacokinetic studies, and a tool compound for dissecting metabolite-specific pharmacology.

Chiral reference standard for enantioselective LC-MS/MS
Metabolite-specific β-adrenergic blockade tool
RyR2 calcium handling probe with defined SOICR inhibition

Why (S)-(-)-ODMC Substitution Fails


Racemic carvedilol, its individual enantiomers, and alternative β-blockers (e.g., metoprolol, propranolol) cannot substitute for (S)-(-)-O-desmethylcarvedilol in research applications due to fundamental differences in molecular target engagement, metabolic stability, and off-target activity profiles. (S)-(-)-ODMC exhibits a unique combination of RyR2 calcium channel inhibition (IC50 = 7.62 µM) not observed with metoprolol (IC50 > 1000 µM) or propranolol [1], and displays antioxidant potency 30- to 80-fold greater than the parent carvedilol [2]. Additionally, the S(-) enantiomer of carvedilol is metabolized significantly faster than the R(+) form via CYP2D6-dependent pathways, leading to enantiomer-specific pharmacokinetic profiles that cannot be recapitulated by racemic mixtures or other in-class agents [3]. Substitution therefore introduces confounding variables in assays designed to interrogate metabolite-specific pharmacology, chiral disposition, or RyR2-mediated calcium handling.

! Racemic carvedilol and common β-blockers lack RyR2 calcium channel inhibition; may miss SOICR-dependent endpoints.
! Antioxidant potency differs substantially from parent; racemic carvedilol may not provide comparable metabolite-level radical scavenging.
! Enantioselective metabolism yields distinct plasma profiles not recapitulated by racemic mixtures or other in-class agents.

Key Differences: (S)-(-)-ODMC vs. Carvedilol


RyR2 Calcium Channel Inhibition

(S)-(-)-O-Desmethylcarvedilol demonstrates 2.1-fold higher potency in inhibiting store-overload-induced calcium release (SOICR) through the RyR2-R4496C mutant channel compared to racemic carvedilol [1]. In a standardized single-cell HEK293 assay, ODMC exhibited an IC50 of 7.62 ± 0.44 µM, whereas carvedilol displayed an IC50 of 15.9 ± 2.5 µM [1]. The alternative β-blocker metoprolol was inactive (IC50 > 1000 µM), confirming that SOICR suppression is not a class effect [1].

RyR2 Inhibition
Head-to-head
IC50 7.62 µM vs. carvedilol 15.9 µM; metoprolol >1000 µM
Supports metabolite-specific RyR2 modulation study context
HEK293 R4496C mutant, single-cell Ca2+ imaging
SOICR inhibition RyR2 channel cardiac arrhythmia calcium handling

Antioxidant Activity Enhancement

The O-desmethyl metabolites of carvedilol, including (S)-(-)-ODMC, exhibit antioxidant potency 30–80 times greater than the parent compound carvedilol and up to 1000-fold greater than vitamin E [1]. This enhanced activity is attributed to the carbazole moiety and the phenolic hydroxyl group introduced by O-demethylation, which facilitates hydrogen atom transfer to chain-propagating radicals [1].

Antioxidant Activity
Class-level
30–80× carvedilol; up to 1000× vitamin E
Class-level metabolite antioxidant potency context
In vitro free radical assays; review-based
oxidative stress cardioprotection free radical scavenging

In Vivo Beta-Blockade

In conscious rabbit models, (S)-(-)-O-Desmethylcarvedilol effectively attenuates isoproterenol-induced tachycardia with an ED50 of 32 µg/kg and prevents diastolic blood pressure reduction with an ED50 of 5 µg/kg [1]. These values establish the compound's functional β-adrenergic blocking activity in vivo, confirming that the O-desmethyl metabolite retains significant cardiovascular pharmacology.

In Vivo β-Blockade
Supporting evidence
ED50 32 µg/kg (HR); ED50 5 µg/kg (diastolic BP)
Supports in vivo β-blockade endpoint interpretation
Conscious rabbits; isoproterenol challenge
beta-adrenergic antagonism cardiovascular pharmacology in vivo efficacy

Enantioselective Metabolism

In human liver microsomes, the S(-) enantiomer of carvedilol is metabolized significantly faster than the R(+) enantiomer, with CYP2D6 primarily responsible for hydroxyphenyl metabolite formation and CYP2C9 for O-desmethylcarvedilol production [1]. This stereoselective metabolism leads to differential plasma accumulation of the enantiomers in vivo, with (R)-(+)-carvedilol and (R)-(+)-ODMC accumulating to higher concentrations than their S(-) counterparts [2].

Enantioselective Metabolism
Method context
S(-) metabolized faster than R(+) via CYP2D6/CYP2C9
Enantiomer-specific analytical standard context
Human liver microsomes; chiral LC-MS/MS required
chiral pharmacokinetics CYP2D6 polymorphism drug metabolism

Research & Industrial Applications for (S)-(-)-ODMC


Chiral Pharmacokinetic & Pharmacogenetic Studies

(S)-(-)-ODMC serves as a critical analytical reference standard in validated LC-MS/MS methods for simultaneous quantification of carvedilol enantiomers and their O-desmethyl and hydroxyphenyl metabolites in human plasma [1]. Its use is essential in pharmacogenetic studies investigating the impact of CYP2D6 polymorphisms on enantioselective carvedilol disposition [2].

RyR2 Calcium Channel & Arrhythmia Research

Due to its 2.1-fold higher potency for SOICR inhibition compared to carvedilol (IC50 = 7.62 µM vs. 15.9 µM), (S)-(-)-ODMC is the preferred tool compound for dissecting metabolite-specific suppression of RyR2-mediated calcium release in HEK293 R4496C mutant cell models and isolated cardiomyocyte preparations [3].

Oxidative Stress & Cardioprotection Assays

With antioxidant activity 30- to 80-fold greater than carvedilol, (S)-(-)-ODMC is ideally suited for in vitro free radical scavenging assays and cellular models of oxidative injury where metabolite-level potency is required to observe protective effects not achievable with the parent drug [4].

In Vivo Beta-Adrenergic Pharmacology

For in vivo cardiovascular studies requiring a well-characterized β-blocking metabolite, (S)-(-)-ODMC can be administered to conscious rabbits to attenuate isoproterenol-induced tachycardia (ED50 = 32 µg/kg) and diastolic hypotension (ED50 = 5 µg/kg), enabling dose-response characterization of metabolite-specific hemodynamic effects [5].

Application
Selection Property
Validation Focus
Chiral PK & pharmacogenetic studies
Enantiomer-specific analytical reference
LC-MS/MS enantiomer quantification in research matrices
RyR2 calcium handling research
Metabolite-specific RyR2 inhibition context
SOICR assay in HEK293 or cardiomyocyte models
Oxidative stress research
Metabolite-level free radical scavenging profile
In vitro antioxidant assay endpoint context
In vivo β-blockade research
Defined in vivo β-blockade dose-response characterization
Conscious rabbit model hemodynamic endpoints
Quote Request

Request a Quote for (S)-(-)-O-Desmethylcarvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.